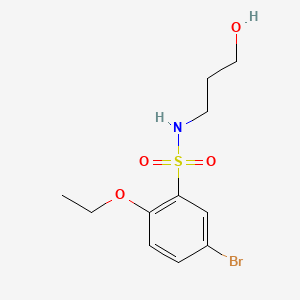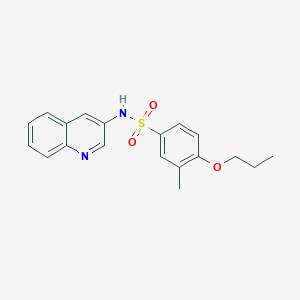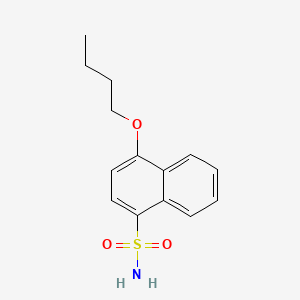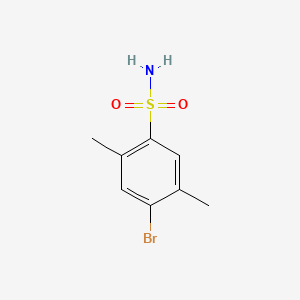![molecular formula C12H13BrN2O2S B603023 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole CAS No. 1808608-33-4](/img/structure/B603023.png)
1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a 3-bromo-2,4,6-trimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 3-bromo-2,4,6-trimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with Pyrazole: The sulfonyl chloride is then reacted with pyrazole in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of sulfoxides or sulfones, respectively.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially serving as a lead compound in drug discovery.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Chemical Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole: This compound is unique due to the presence of both a sulfonyl group and a bromine atom on the phenyl ring, which can influence its reactivity and binding properties.
3-Bromo-2,4,6-trimethylphenyl isocyanate: Another compound with a similar phenyl ring structure but different functional groups, leading to distinct chemical properties and applications.
Uniqueness: The combination of the sulfonyl group and the bromine atom in this compound provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1808608-33-4 |
|---|---|
Molekularformel |
C12H13BrN2O2S |
Molekulargewicht |
329.21g/mol |
IUPAC-Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-7-9(2)12(10(3)11(8)13)18(16,17)15-6-4-5-14-15/h4-7H,1-3H3 |
InChI-Schlüssel |
GRTPYXBDIMDUTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2C=CC=N2)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B602947.png)
![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
amine](/img/structure/B602950.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602955.png)
amine](/img/structure/B602956.png)
amine](/img/structure/B602958.png)
amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)

